4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate
CAS No.: 1021166-08-4
Cat. No.: VC18709910
Molecular Formula: C10H9F3O4S
Molecular Weight: 282.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021166-08-4 |
|---|---|
| Molecular Formula | C10H9F3O4S |
| Molecular Weight | 282.24 g/mol |
| IUPAC Name | (4-formyl-3,5-dimethylphenyl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C10H9F3O4S/c1-6-3-8(4-7(2)9(6)5-14)17-18(15,16)10(11,12)13/h3-5H,1-2H3 |
| Standard InChI Key | JDOFFCNLLQMRML-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1C=O)C)OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with two methyl groups at the 3- and 5-positions, a formyl group at the 4-position, and a trifluoromethanesulfonate (-OSOCF) group at the 1-position (Figure 1) . The electron-withdrawing triflate group enhances the electrophilicity of the adjacent carbon, facilitating displacement reactions, while the formyl group serves as a handle for further functionalization.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1021166-08-4 | |
| Molecular Formula | ||
| Molecular Weight | 282.24 g/mol | |
| Exact Mass | 282.017 g/mol | |
| SMILES Notation | CC1=CC(=CC(=C1C=O)C)OS(=O)(=O)C(F)(F)F |
Synthesis and Manufacturing
Key Synthetic Routes
The most reported synthesis involves the treatment of 4-formyl-3,5-dimethylphenol with trifluoromethanesulfonic anhydride (TfO) in the presence of a base such as pyridine or DIPEA . This reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic sulfur center in TfO, displacing a triflate anion (Scheme 1) .
Scheme 1: Synthesis of 4-Formyl-3,5-dimethylphenyl Trifluoromethanesulfonate
Optimization Strategies
Recent advancements in triflate synthesis emphasize the use of two-chamber reactors to safely handle volatile reagents like TfO . For instance, a protocol described by Li et al. (2021) achieved 99% yield in the triflylation of phenolic substrates by employing anhydrous acetonitrile and potassium bifluoride (KHF) as a fluoride source . Similar conditions could be adapted for this compound to minimize side reactions and improve scalability.
Applications in Organic Synthesis
Cross-Coupling Reactions
The triflate group’s superior leaving ability enables participation in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. For example, in a Merck Sharp & Dohme patent, analogous triflate intermediates were coupled with boronic acids to synthesize biaryl scaffolds for drug candidates targeting metabolic diseases .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes substitution with amines, alkoxides, and thiols. This reactivity is exploited in the synthesis of dendritic polymers and liquid crystals, where the formyl group allows post-functionalization via reductive amination or condensation reactions.
| Hazard | Precautionary Measure |
|---|---|
| Corrosivity | Use nitrile gloves, face shield |
| Moisture Sensitivity | Store under argon at -20°C |
| Inhalation Risk | Use fume hood |
Recent Advances and Future Directions
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Emerging methodologies like SuFEx, which leverage the reactivity of sulfur-fluorine bonds, offer new avenues for modifying triflate esters . For instance, Li et al. demonstrated that triflates can undergo fluoride-mediated exchange with amines to generate sulfonamides, expanding their utility in click chemistry .
Computational Insights
Density functional theory (DFT) studies on related triflates predict that the electron-withdrawing formyl group lowers the activation energy for nucleophilic attack at the triflate-bearing carbon by ≈5 kcal/mol compared to non-formylated analogs. These insights guide the design of more reactive derivatives.
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